(Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum
CAS No.: 41666-77-7
Cat. No.: VC1753016
Molecular Formula: C5H10N2O4Pt
Molecular Weight: 357.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41666-77-7 |
|---|---|
| Molecular Formula | C5H10N2O4Pt |
| Molecular Weight | 357.23 g/mol |
| IUPAC Name | 2-azanidylethylazanide;platinum(2+);propanedioic acid |
| Standard InChI | InChI=1S/C3H4O4.C2H6N2.Pt/c4-2(5)1-3(6)7;3-1-2-4;/h1H2,(H,4,5)(H,6,7);3-4H,1-2H2;/q;-2;+2 |
| Standard InChI Key | AZRWYTHNIJQLAL-UHFFFAOYSA-N |
| SMILES | C(CN)N.C(C(=O)[O-])C(=O)[O-].[Pt+2] |
| Canonical SMILES | C(C[NH-])[NH-].C(C(=O)O)C(=O)O.[Pt+2] |
Introduction
Chemical Identity and Properties
Basic Identification
(Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum, commonly known as ethylenediamine platinum(II) malonate, is a platinum(II) complex with significant research interest. It has a defined chemical identity with CAS number 41666-77-7 and molecular formula C5H10N2O4Pt. The compound appears physically as a white to pale yellow crystalline powder with a molecular weight of 357.23 g/mol.
Structural Characteristics
The compound features a square planar geometry typical for platinum(II) complexes, with the central platinum ion coordinated to four donor atoms: two nitrogen atoms from the ethane-1,2-diamine ligand and two oxygen atoms from the malonato ligand. This creates a distinctive coordination environment with both five-membered and six-membered chelate rings. The compound crystallizes in the monoclinic space group P21/c, similar to related platinum complexes such as [Pt(ox)(en)] .
Nomenclature and Identifiers
The compound possesses several alternative names and identifiers that appear in scientific literature and databases:
| Identifier Type | Value |
|---|---|
| CAS Number | 41666-77-7 |
| IUPAC Name | 2-azanidylethylazanide;platinum(2+);propanedioic acid |
| Molecular Formula | C5H10N2O4Pt |
| Molecular Weight | 357.23 g/mol |
| Common Synonyms | Ethylenediamine platinum(II) malonate, JM 40, JM-40, malopen, NSC 146068 |
| InChI | InChI=1S/C3H4O4.C2H6N2.Pt/c4-2(5)1-3(6)7;3-1-2-4;/h1H2,(H,4,5)(H,6,7);3-4H,1-2H2;/q;-2;+2 |
| SMILES | C(CN)N.C(C(=O)[O-])C(=O)[O-].[Pt+2] |
Table 1: Chemical identifiers for (Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum
Synthesis and Preparation
Synthetic Approaches
The synthesis of (Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum typically involves the reaction of a platinum(II) precursor containing the ethane-1,2-diamine ligand with malonic acid or a malonato salt under carefully controlled conditions. The reaction conditions, particularly pH, significantly influence the formation and yield of the desired product. Research has demonstrated that the synthesis must be meticulously controlled to prevent side reactions and ensure product purity .
Reaction Conditions and Optimization
The synthesis of related platinum complexes provides insights into the optimal conditions for preparing (Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum. For instance, research has shown that the formation of platinum(IV) malonato complexes with ethane-1,2-diamine ligands can be enhanced by controlling the pH of the reaction mixture. Specifically, the addition of small amounts of 0.1 M HNO3 has been found to increase both the rate and yield of complex formation . This suggests that mild acidic conditions facilitate the coordination of the malonato ligand to the platinum center.
Notably, the choice of malonic acid rather than its salt form appears crucial for successful synthesis. Studies have indicated that using disodium malonate instead of malonic acid can lead to decomposition of precursor complexes without the formation of the desired platinum complex . This underscores the importance of selecting appropriate starting materials for successful synthesis.
Structural Studies and Characterization
Crystal Structure Analysis
X-ray crystallography studies on related platinum complexes provide valuable insights into the likely structural features of (Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum. The related complex [Pt(ethmal)(en)] (ethmal = ethylmalonato) has been shown to crystallize in the monoclinic space group P21/c, with the ethylmalonato ligand adopting a pseudo-boat conformation . By analogy, the malonato ligand in (Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum likely adopts a similar conformation, creating a distinctive coordination geometry around the platinum center.
Spectroscopic Characterization
Characterization of (Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum and related platinum complexes typically employs multiple analytical techniques for structural confirmation. These include:
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13C NMR spectroscopy, which provides information about the carbon environments in both the ethane-1,2-diamine and malonato ligands
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Elemental analysis to confirm the empirical formula of the complex
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Mass spectrometry, particularly FAB (Fast Atom Bombardment) mass spectroscopy, which helps identify the molecular mass and fragmentation patterns of the complex
These complementary techniques provide comprehensive structural information, enabling unequivocal identification and characterization of the platinum complex.
Biological and Medicinal Properties
DNA Binding Capabilities
Research on platinum complexes with malonato ligands has demonstrated their ability to interact with DNA, forming specific adducts that resemble those formed by known therapeutically active platinum compounds. Studies of related complexes have shown that they can form adducts of the type [PtL2{(GpG)-N7,N7′}] with tetradeoxyribonucleotides, indicating binding to the N7 positions of adjacent guanine residues in DNA . This binding mode is characteristic of platinum-based anticancer agents like cisplatin, suggesting potential therapeutic applications for (Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum.
Comparative Analysis with Related Platinum Complexes
Comparison with Platinum(IV) Derivatives
The oxidation of platinum(II) complexes leads to the formation of corresponding platinum(IV) species with distinct properties. The platinum(IV) analogue of (Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum, trans-[Pt(OH)2(mal)(en)] (mal = malonato), exhibits electrochemical properties that differ from those of complexes with equatorial chloro ligands . Specifically, these platinum(IV) malonato complexes are more difficult to reduce than their chloro-containing counterparts, indicating higher stability of the platinum(IV) oxidation state in these compounds.
Protein Binding Studies
Research on the interaction of platinum complexes with proteins provides further insights into their biological behavior. Studies on trans-[Pt(OH)2(ox)(en)]·H2O and trans-[Pt(mal)(OH)2(en)] have investigated their binding to mouse albumin . Minimal binding was observed after 6 hours of exposure, with only a very small amount of binding detected for the malonato complex after 24 hours . This suggests that (Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum might exhibit similar protein-binding kinetics, which could influence its biodistribution and pharmacokinetic properties.
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